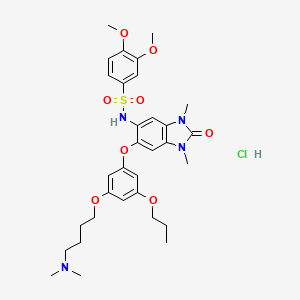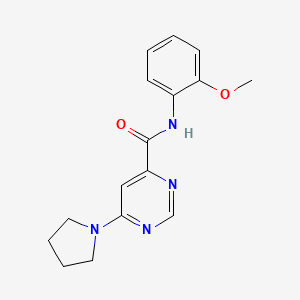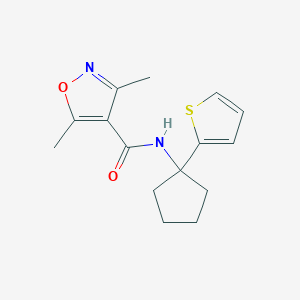
IACS-9571 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IACS-9571 Hydrochloride, also known as ASIS-P040 Hydrochloride, is a potent and selective inhibitor of TRIM24 and BRPF1 . It has an IC50 of 8 nM for TRIM24, and Kd values of 31 nM and 14 nM for TRIM24 and BRPF1, respectively . It shows excellent cellular potency with an EC50 of 50 nM .
Molecular Structure Analysis
The molecular structure of IACS-9571 Hydrochloride is complex, with a molecular weight of 679.22 and a formula of C32H43ClN4O8S . The same paper mentioned above may also provide more details on its molecular structure .Physical And Chemical Properties Analysis
IACS-9571 Hydrochloride is a solid substance with a light brown to brown color . It has a high solubility in DMSO (125 mg/mL) and water (10 mg/mL), but it requires ultrasonic and warming for dissolution . It should be stored at 4°C, sealed, and away from moisture .Wissenschaftliche Forschungsanwendungen
Reactivation of Latent HIV-1
IACS-9571 Hydrochloride, as a TRIM24 bromodomain inhibitor, has shown promise in reactivating HIV-1 in latent T cell lines. This compound encourages productive HIV-1 expression in newly infected cells and inhibits the formation of immediate latent transcriptionally repressed provirus. Notably, it works synergistically with other agents like PMA and ionomycin to activate HIV-1 expression, while partially suppressing T cell activation (Horvath, Brumme, & Sadowski, 2022).
Role in Immunoaffinity Chromatography
IACS-9571 Hydrochloride plays a significant role in immunoaffinity chromatography (IAC). IACs are widely used for cleanup and isolation of mycotoxins extracted from various sources. They are prepared by binding antibodies specific for a target to a solid-phase support and then using this to selectively extract certain compounds from a mixture (Scott & Trucksess, 1997).
Protective Effect on Human Islet Cells
In a study on isolated human islet cells, IACS-9571 demonstrated a protective effect against oxidative stress. This suggests its potential application in improving the function and viability of islet cells for transplantation, thereby playing a crucial role in diabetes treatment (Mancarella et al., 2008).
Application in Environmental Cleanup
IACS-9571 Hydrochloride has been applied in environmental cleanup, specifically in the adsorption of ionizable aromatic compounds (IACs) like 1-naphthylamine and 1-naphthol. Its effectiveness in adsorption indicates its potential in environmental pollution management, demonstrating its versatility beyond medical applications (Sun et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
IACS-9571 Hydrochloride has been suggested as a potential therapeutic intervention for glioblastoma (GBM). A study showed that specific TRIM24 inhibition suppresses GBM malignant functions . This provides novel insight into the TRIM24-based druggable dependencies, important for developing effective therapeutic strategies for brain tumors .
Eigenschaften
IUPAC Name |
N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O8S.ClH/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7;/h11-12,16-21,33H,8-10,13-15H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYQIQKWUIYJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
IACS-9571 Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2466252.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2466253.png)
![2-(benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole](/img/structure/B2466254.png)


![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2466262.png)


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2466265.png)


![N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466271.png)
